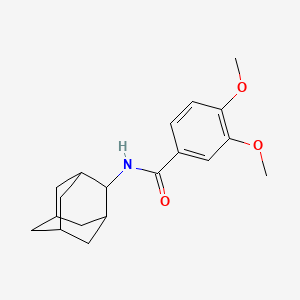

N-2-adamantyl-3,4-dimethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-adamantyl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-22-16-4-3-13(10-17(16)23-2)19(21)20-18-14-6-11-5-12(8-14)9-15(18)7-11/h3-4,10-12,14-15,18H,5-9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVECKUNMYWMIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Adamantyl 3,4 Dimethoxybenzamide

Precursor Synthesis and Starting Material Derivatization for N-2-Adamantyl-3,4-Dimethoxybenzamide

The successful synthesis of the target compound hinges on the efficient preparation of its two key building blocks: 3,4-dimethoxybenzoic acid and 2-adamantylamine.

3,4-Dimethoxybenzoic acid, also known as veratric acid, is a readily available starting material. guidechem.comfoodb.ca It can be synthesized from benzoic acid. foodb.ca Various synthetic routes exist for its preparation and derivatization. One common method involves the oxidation of veratraldehyde with reagents like potassium permanganate (B83412) or a mixture of liquid alkali and hydrogen peroxide. google.com Another approach is the methylation of protocatechuic acid (3,4-dihydroxybenzoic acid).

For amide bond formation, 3,4-dimethoxybenzoic acid often requires activation. This is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an ester. For instance, reacting 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride can yield 3,4-dimethoxybenzoyl chloride. google.com This acyl chloride is highly reactive towards nucleophiles like amines.

Alternatively, esterification of 3,4-dimethoxybenzoic acid, for example, with methanol (B129727) in the presence of a catalyst like dicyclohexylcarbodiimide (B1669883) (DCC), can produce methyl 3,4-dimethoxybenzoate. google.com This ester can then be used in amidation reactions, although this route is generally less direct than using the acyl chloride. The table below summarizes some common methods for the synthesis of 3,4-dimethoxybenzoic acid and its derivatives.

| Starting Material | Reagent(s) | Product | Reference |

| Veratraldehyde | Water, Liquid Alkali, Hydrogen Peroxide | 3,4-Dimethoxybenzoic Acid | google.com |

| 3,4-Dimethoxybenzoic Acid | Thionyl Chloride (SOCl₂) | 3,4-Dimethoxybenzoyl Chloride | google.com |

| 3,4-Dimethoxybenzoic Acid | Methanol, Dicyclohexylcarbodiimide (DCC) | Methyl 3,4-Dimethoxybenzoate | google.com |

| 2-Hydroxy-4-ethoxy benzoic acid | Potassium persulphate, then methylation | 2,5-dimethoxy-4-ethoxy benzoic acid | ias.ac.in |

2-Adamantylamine is a primary amine featuring the bulky and rigid adamantane (B196018) cage. Its synthesis can be more challenging than that of simpler amines. One established method for preparing adamantanamines is the Ritter reaction, where an adamantane derivative is reacted with a nitrile in the presence of a strong acid. acs.orgepo.orgthaiscience.info For instance, 1-bromoadamantane (B121549) can be reacted with acetonitrile (B52724) and sulfuric acid to produce N-(1-adamantyl)acetamide, which is then hydrolyzed to yield 1-adamantylamine. acs.org A similar strategy could be adapted for the 2-substituted isomer.

Another approach involves the reduction of adamantyl-containing nitriles. researchgate.net For example, the reduction of unsaturated nitriles containing a 2-adamantyl fragment using reagents like lithium aluminum hydride (LiAlH₄) or a nickel-aluminum alloy can yield the corresponding saturated amine. researchgate.net The presence of bulky substituents can affect the reaction rate and may require elevated temperatures to achieve good yields. researchgate.net 2-Adamantylamine is also commercially available, often as its hydrochloride salt. sigmaaldrich.com

| Precursor | Reagent(s) | Product | Reference |

| Adamantane | Nitric Acid, Acetonitrile (Microwave) | N-(1-adamantyl)acetamide | thaiscience.info |

| 1-Bromoadamantane | Formamide, Sulfuric Acid | N-(1-adamantyl)formamide | acs.org |

| Unsaturated 2-adamantyl nitriles | Lithium aluminum hydride (LiAlH₄) or Nickel-aluminum alloy | 2-Adamantyl-containing amines | researchgate.net |

Amide Bond Formation Strategies for this compound

The core of the synthesis is the formation of the amide bond. nih.govnih.gov This can be accomplished through several methods, each with its own advantages and limitations.

Direct amidation involves the reaction of a carboxylic acid and an amine to form an amide with the elimination of water. This method is atom-economical but often requires harsh conditions, such as high temperatures, which can be detrimental to sensitive functional groups. researchgate.net The direct thermal condensation of 3,4-dimethoxybenzoic acid and 2-adamantylamine would likely require significant heat.

Catalytic methods for direct amidation have been developed to overcome the high energy barrier. researchgate.net Catalysts based on boric acid or transition metals like zirconium and hafnium can facilitate the reaction under milder conditions. These catalysts work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Another approach involves the use of microwave irradiation, which can significantly shorten reaction times compared to conventional heating.

The most common and generally most effective method for forming amide bonds, especially for sterically hindered or electronically deactivated substrates, is the use of coupling reagents. uni-kiel.deuniurb.itbachem.com These reagents activate the carboxylic acid in situ, allowing the reaction with the amine to proceed under mild conditions.

A widely used class of coupling reagents are carbodiimides, such as dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). researchgate.netpeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. uniurb.it To suppress side reactions and reduce racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides. uniurb.itpeptide.com

Phosphonium and aminium (uronium) salt-based reagents are another powerful class of coupling agents. bachem.com Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are known for their high efficiency, even in difficult couplings. peptide.com These reagents generate highly reactive activated esters in the presence of a base, leading to rapid amide bond formation. For the synthesis of this compound, the use of a potent coupling reagent like HATU or PyAOP could be particularly advantageous due to the steric bulk of the 2-adamantylamine.

| Coupling Reagent Class | Examples | Mechanism | Reference |

| Carbodiimides | DCC, EDC | Formation of an O-acylisourea intermediate | uni-kiel.depeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Formation of activated esters | peptide.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Formation of activated esters | peptide.com |

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ejcmpr.comthepharmajournal.com In the context of amide synthesis, this often translates to developing catalytic methods that avoid stoichiometric activating agents and utilize more environmentally benign solvents. researchgate.net

As mentioned in the direct amidation section, catalytic methods using metals like titanium, zirconium, or hafnium represent a greener alternative to traditional coupling reagents, as they are used in smaller quantities and the only byproduct is water. researchgate.net The use of water as a solvent, where possible, is also a key aspect of green chemistry. Some coupling reagents, like certain triazine derivatives (e.g., DMTMM), have been developed to work in aqueous or alcoholic solutions, reducing the reliance on volatile organic solvents. bachem.com

Furthermore, the development of one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can improve efficiency and reduce waste. rsc.org For the synthesis of this compound, a potential green approach could involve a catalytic direct amidation in a high-boiling, non-toxic solvent or even under solvent-free conditions with microwave assistance. thaiscience.info

Advanced Synthetic Routes and Step-Economical Approaches

The synthesis of N-substituted benzamides like this compound can be approached through various advanced and efficient methodologies designed to maximize yield and minimize steps.

Palladium-Catalyzed Methods for Benzamide (B126) Synthesis Relevant to Analogues

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-nitrogen bonds. For analogues of this compound, palladium-catalyzed hydroarylation and ortho-arylation present versatile strategies.

One such method involves the palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids, which provides a direct route to N-allylbenzamides. acs.org This transformation is significant as it offers a more straightforward alternative to traditional multi-step approaches. acs.org The reaction typically proceeds via a Pd(II)-catalyzed mechanism, initiated by the coordination of the alkyne to the palladium center. acs.org

Another relevant palladium-catalyzed method is the ortho-arylation of benzamides. acs.org This technique uses the amide group as a directing group to functionalize the ortho C-H bond of the benzoyl moiety. acs.org Such a strategy could be employed to synthesize analogues of this compound with substitution at the 2- or 6-position of the benzene (B151609) ring. The reactions often utilize a palladium catalyst in trifluoroacetic acid with a stoichiometric amount of silver acetate (B1210297). researchgate.net

A one-pot synthesis of primary benzamides from aryl bromides has also been developed, proceeding through a palladium-catalyzed cyanation and subsequent hydration sequence. rsc.org This method could be adapted for the synthesis of this compound by using 3,4-dimethoxybromobenzene as a starting material, followed by amidation with 2-aminoadamantane.

Table 1: Examples of Palladium-Catalyzed Reactions for Benzamide Synthesis

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| Hydroarylation | N-propargyl benzamides, Boronic acids | PdCl₂(PPh₃)₂ | Direct synthesis of N-allylbenzamides. acs.org |

| Ortho-Arylation | Benzamides, Aryl iodides | Palladium catalyst, Silver acetate | Functionalization of the ortho C-H bond. acs.orgresearchgate.net |

| Cyanation/Hydration | Aryl bromides | Pd(OAc)₂, Xantphos | One-pot synthesis of primary benzamides. rsc.org |

Mechanochemical Synthesis Techniques for Related Compounds

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based methods. rsc.org For the synthesis of benzamides, mechanochemical approaches offer several advantages, including reduced solvent waste, faster reaction times, and often improved yields. researchgate.net

One mechanochemical method involves the ball-milling of a carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an acyl-imidazole intermediate, which then reacts with an amine hydrochloride to yield the desired amide. rsc.org This solvent-free approach has been shown to be scalable to the multi-gram level. rsc.org

Another technique employs 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (B44618) (PPh₃) to activate the carboxylic acid under solvent-drop grinding conditions. rsc.org This method is compatible with a variety of functional groups and has been used to synthesize dipeptides without significant racemization. rsc.org

The mechanochemical synthesis of primary amides from esters using calcium nitride as an ammonia (B1221849) source has also been reported. nih.govacs.org This method avoids the need for chromatographic purification and is compatible with various functional groups. nih.govacs.org

Table 2: Mechanochemical Approaches to Amide Synthesis

| Activation Method | Reactants | Key Features |

| CDI Activation | Carboxylic acid, CDI, Amine hydrochloride | Solvent-free, scalable. rsc.org |

| TCT/PPh₃ Activation | Carboxylic acid, TCT, PPh₃, Amine | Mild conditions, compatible with sensitive groups. rsc.org |

| From Esters | Ester, Calcium nitride, Indium(III) chloride | Avoids chromatography, uses an ammonia surrogate. nih.govacs.org |

Multicomponent Reaction Strategies for Benzamide Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular diversity. beilstein-journals.orgnih.gov For the derivatization of benzamides, isonitrile-based MCRs like the Ugi reaction are particularly powerful. nih.gov

The Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using 3,4-dimethoxybenzoic acid, 2-aminoadamantane, a suitable aldehyde, and an isocyanide, a diverse library of this compound analogues could be rapidly synthesized. The versatility of the Ugi reaction allows for the formation of various heterocyclic scaffolds through post-modification reactions of the Ugi adduct. beilstein-journals.org

Another relevant MCR is the Passerini three-component reaction, which combines a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. This could be another avenue for creating complex derivatives.

Purification and Isolation Techniques for Research-Grade this compound

The purification of this compound to research-grade purity (>98%) typically involves a combination of standard laboratory techniques. Given the expected solid nature and moderate polarity of the compound, the following steps would be appropriate:

Work-up: After synthesis, the crude reaction mixture would be subjected to an aqueous work-up. This often involves washing with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid. A final wash with brine helps to remove residual water from the organic layer.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. A suitable solvent system would be identified through small-scale solubility tests. A common approach is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or ethyl acetate/hexane (B92381) mixtures) and allow it to cool slowly to form crystals.

Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is employed. A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is optimized using thin-layer chromatography (TLC) to achieve good separation of the desired product from impurities.

Drying: The purified product is then thoroughly dried under high vacuum to remove any residual solvents.

Derivatization Strategies for Structural Modification of this compound for Structure-Activity Relationship (SAR) Studies

To explore the SAR of this compound, systematic structural modifications would be undertaken. These modifications would target the three main components of the molecule: the adamantyl group, the benzoyl moiety, and the amide linker.

Modifications of the Adamantyl Group:

Ring Size and Lipophilicity: The adamantyl cage can be replaced with other cyclic or acyclic lipophilic groups to probe the importance of its size and shape. Examples include cyclohexyl, cyclopentyl, and tert-butyl groups.

Substitution on the Adamantyl Cage: Introduction of substituents at various positions of the adamantane ring (e.g., hydroxyl, amino, or methyl groups) can explore specific interactions with a biological target.

Modifications of the Benzoyl Moiety:

Substitution Pattern of the Methoxy (B1213986) Groups: The 3,4-dimethoxy substitution pattern can be altered. Analogues with 2,4-, 2,5-, or 3,5-dimethoxy patterns would be synthesized. Additionally, the methoxy groups could be replaced with other electron-donating (e.g., hydroxyl, methyl) or electron-withdrawing (e.g., chloro, fluoro, trifluoromethyl) groups to probe electronic effects.

Bioisosteric Replacement: The benzene ring could be replaced with other aromatic heterocycles such as pyridine, thiophene, or furan (B31954) to investigate the role of the aromatic system and potential for additional hydrogen bonding interactions.

Modifications of the Amide Linker:

N-Alkylation: The hydrogen on the amide nitrogen could be replaced with a methyl or ethyl group to prevent hydrogen bond donation and to assess the steric tolerance at this position.

Linker Homologation: The amide linker could be extended by inserting a methylene (B1212753) group (e.g., synthesizing N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide).

Amide Bond Bioisosteres: The amide bond could be replaced with bioisosteric groups such as a sulfonamide or a reverse amide to alter the chemical properties and metabolic stability. rsc.org

Table 3: Derivatization Strategies for SAR Studies

| Molecular Component | Modification Strategy | Rationale |

| Adamantyl Group | Replace with other cycloalkyl or alkyl groups | Probe size and lipophilicity requirements. |

| Introduce substituents on the adamantyl cage | Explore specific binding interactions. | |

| Benzoyl Moiety | Vary substitution pattern and nature of substituents | Investigate electronic and steric effects. |

| Replace benzene with heterocycles | Explore role of the aromatic system. | |

| Amide Linker | N-alkylation | Assess role of hydrogen bond donation and steric bulk. |

| Replace with bioisosteres (e.g., sulfonamide) | Modify chemical properties and metabolic stability. rsc.org |

Analytical and Spectroscopic Characterization Methods for Research on N 2 Adamantyl 3,4 Dimethoxybenzamide

Spectroscopic Techniques for Structural Elucidation

Structural elucidation of novel compounds relies on a combination of spectroscopic methods to determine the molecular structure, bonding, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule. google.com For a hypothetical N-2-adamantyl-3,4-dimethoxybenzamide molecule, ¹H NMR would be expected to show distinct signals for the protons on the adamantyl cage, the dimethoxy-substituted benzene (B151609) ring, and the amide N-H proton. The chemical shifts, splitting patterns, and integration of these signals would provide information about the electronic environment and connectivity of the protons. nih.gov Similarly, ¹³C NMR would reveal the number of unique carbon environments, with characteristic shifts for the adamantyl, aromatic, methoxy (B1213986), and carbonyl carbons. nih.gov However, no experimental NMR data for this compound has been published.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, characteristic absorption bands would be expected for the N-H stretch and C=O (amide I) stretch of the secondary amide, C-H stretches of the adamantyl and aromatic groups, C-O stretches of the methoxy groups, and C=C stretches of the aromatic ring. While general frequency ranges for these functional groups are known, the precise wavenumbers for this specific compound are not available.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns. In the analysis of this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the amide bond, loss of methoxy groups, or fragmentation of the adamantyl cage. This data is not present in the reviewed literature.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and isolating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds. google.com A method for analyzing this compound would typically involve a reversed-phase column (such as a C18) and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time under specific conditions (flow rate, temperature, mobile phase composition) would be a key parameter for its identification and purity assessment. No such method has been specifically developed or published for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a powerful tool for analyzing volatile and thermally stable compounds. Given the adamantane (B196018) moiety, this compound may be amenable to GC-MS analysis, potentially after derivatization to increase its volatility. This analysis would provide a retention time from the GC and a mass spectrum of the compound. As with the other methods, no specific GC-MS analysis data for this compound is available.

Flash Chromatography for Purification

Following the synthesis of this compound, the crude reaction mixture typically contains the desired product alongside unreacted starting materials, byproducts, and residual reagents. Flash chromatography is a rapid and efficient purification technique widely used to isolate the target compound from these impurities. windows.net This method utilizes a stationary phase, commonly silica (B1680970) gel, packed in a column, and a mobile phase (solvent system) that is pushed through the column under moderate pressure.

The purification process is based on the principle of differential adsorption. The components of the mixture are separated based on their relative affinities for the polar silica gel stationary phase versus the less polar mobile phase. Given the structure of this compound, normal-phase chromatography is a suitable approach. The non-polar adamantyl group has a lower affinity for the silica gel, while the polar amide and methoxy groups interact more strongly.

To achieve optimal separation, a sample of the crude reaction mixture can be pre-adsorbed onto a small amount of silica gel. biotage.com This "dry loading" technique often results in sharper peaks and better resolution compared to directly injecting a liquid sample, especially if the reaction solvent is highly polar. biotage.com The purification is typically run using a gradient elution system, where the polarity of the mobile phase is gradually increased over time (e.g., by increasing the percentage of ethyl acetate (B1210297) in a hexane (B92381) or dichloromethane (B109758) solvent system) to first elute non-polar impurities and subsequently the product.

Table 1: Illustrative Parameters for Flash Chromatography Purification

X-ray Crystallography for Solid-State Structural Analysis

The analysis of related adamantyl-containing compounds and substituted benzamides by X-ray crystallography reveals key expected structural features. nih.govnih.govnih.gov The bulky adamantane cage would sterically influence the packing of molecules in the crystal lattice. The central amide linkage and the orientation of the 3,4-dimethoxy-substituted phenyl ring are of particular interest. X-ray data would precisely define the torsion angle between the plane of the phenyl ring and the amide plane, a critical parameter in its conformation. vensel.org Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonds involving the amide N-H and C=O groups, that stabilize the crystal packing. vensel.org

While specific crystallographic data for the title compound is not publicly available, the table below presents representative data that would be obtained from such an analysis, based on published structures of similar molecules. vensel.orgresearchgate.net

Table 2: Representative Single-Crystal X-ray Diffraction Data

Advanced Analytical Techniques for Elucidating Molecular Conformation and Dynamics

While X-ray crystallography provides a static picture of the molecule in the solid state, its conformation and dynamics in solution can be different. Advanced computational and spectroscopic techniques are used to explore the molecule's behavior in a non-crystalline environment.

Computational Modeling: Molecular mechanics (MM) and Density Functional Theory (DFT) are powerful computational methods used to investigate the conformational landscape of molecules like this compound. nih.govtandfonline.com These methods calculate the potential energy of the molecule as a function of its geometry, allowing researchers to identify stable, low-energy conformers. For this compound, key areas of investigation include the rotation around the amide bond and the bond connecting the phenyl ring to the carbonyl group. The bulky adamantyl group imposes significant steric constraints, limiting the accessible conformational space. nih.gov DFT calculations can provide insights into the electronic structure and the energetic barrier to rotation between different conformers.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation in solution. Beyond standard 1H and 13C NMR, more advanced experiments can probe conformation. A technique such as Lanthanide-Induced-Shift (LISA) analysis can be employed to study the conformational equilibria of substituted benzamides in solution. nih.gov This method involves adding a paramagnetic lanthanide salt, which coordinates to the molecule (typically at the carbonyl oxygen) and induces shifts in the NMR signals. The magnitude of these shifts is dependent on the distance and angle of each proton from the lanthanide ion, providing geometric information that can be used to determine the predominant conformation in solution. nih.gov Such studies on related benzamides have helped to quantify the energetic differences between various conformers. nih.gov

Table 3: Mentioned Chemical Compounds

Due to the highly specific nature of the information requested on "this compound," publicly available, detailed research data for each subsection of the provided outline is not available. Generating theoretical and computational data, such as quantum chemical calculations or molecular dynamics simulations, requires specialized software and significant computational resources, which falls outside the scope of this platform.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline without access to primary research data for this specific compound. An article created without this data would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Chemistry Investigations of N 2 Adamantyl 3,4 Dimethoxybenzamide

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. These computational methods aim to identify the key physicochemical properties that govern the efficacy of a compound, thereby guiding the design of more potent and selective analogues. For the adamantyl benzamide (B126) series, including N-2-adamantyl-3,4-dimethoxybenzamide, these models provide critical insights into the structural requirements for biological interaction.

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies are powerful tools for correlating the biological activity of a set of molecules with their 3D structural properties. taylorfrancis.com Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). taylorfrancis.com These methods build statistical and graphical models that relate molecular structure to biological activity, allowing for the prediction of activity for untested compounds. unicamp.br

For series of compounds like adamantyl benzamides, CoMFA and CoMSIA models are developed to elucidate the mechanism of action and SAR. nih.gov In a typical study, a series of related compounds (a training set) with known biological activities are structurally aligned. CoMFA then calculates the steric and electrostatic fields around each molecule, while CoMSIA calculates additional physicochemical properties, including hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor fields. taylorfrancis.comnih.gov These calculated fields are then correlated with the biological activities using statistical methods like Partial Least Squares (PLS) to generate a predictive model.

A 3D-QSAR study on polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl moiety highlighted the importance of specific structural features. nih.gov Analysis of the resulting CoMFA and CoMSIA contour maps indicated that the steric bulk of the adamantyl group plays a significant role in the compound's activity. nih.gov Specifically, favorable steric interactions are crucial for enhancing biological efficacy. The robustness and predictive power of these models are evaluated using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.net For instance, studies on other benzamide series have yielded models with strong predictive ability, demonstrating the utility of this approach. nih.gov

Table 1: Example Statistical Parameters for 3D-QSAR Models

| Model Type | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² (r²_pred) | Key Findings |

| CoMFA | 0.787 | 0.962 | 0.974 | Indicates good internal stability and predictive power, often highlighting steric and electrostatic field importance. nih.govresearchgate.net |

| CoMSIA | 0.809 | 0.951 | 0.980 | Provides a more detailed analysis by including hydrophobic and hydrogen-bonding fields, offering additional insights for rational drug design. nih.govresearchgate.net |

Note: The values presented in this table are illustrative examples based on published 3D-QSAR studies on related compound series and serve to demonstrate typical statistical outcomes.

These models provide a rational guide for designing new molecules by indicating which chemical modifications—affecting steric, electrostatic, hydrophobic, and hydrogen-bonding properties—could lead to improved activity. nih.gov

Pharmacophore modeling is a cornerstone of ligand-based drug design, used especially when the 3D structure of the biological target is unknown. unina.it A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to interact with a specific receptor and exert a biological effect. unina.itnih.gov

The process of developing a pharmacophore model involves selecting a set of active ligands known to bind to the same target, performing conformational analysis, and superimposing the different conformations to identify the common chemical features arranged in a specific 3D geometry. unina.it For the this compound series, a pharmacophore model would hypothesize the crucial interaction points required for binding. This model could be generated from a set of active adamantyl benzamide analogues.

The key features likely to be identified in a pharmacophore for this series would include:

A hydrophobic feature corresponding to the bulky and lipophilic adamantyl cage.

One or more hydrogen bond acceptors associated with the oxygen atoms of the methoxy (B1213986) groups and the carbonyl group of the amide linkage.

An aromatic ring feature from the dimethoxy-substituted benzene (B151609) ring.

Once developed, this pharmacophore hypothesis serves as a 3D query for virtual screening of large compound databases to identify novel, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.govdergipark.org.tr It also provides a clear hypothesis about how the ligands interact with their receptor, guiding future optimization efforts. unina.it

Molecular Docking Studies of this compound and Analogues with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. nih.gov This method is instrumental in studying the interactions between this compound and its potential biomolecular targets. The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. f1000research.com

Studies on adamantane-based compounds have utilized molecular docking to investigate their binding modes within the active sites of targets like the sigma-2 (σ2) receptor. nih.gov In such studies, a homology model of the receptor may be used if a crystal structure is unavailable. nih.gov The docking analysis reveals plausible binding conformations and identifies key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or van der Waals forces. nih.govnih.gov

For this compound, docking studies would likely show the adamantyl group situated within a hydrophobic pocket of the receptor's binding site. The 3,4-dimethoxybenzamide (B75079) portion would be positioned to form specific hydrogen bonds and aromatic interactions with polar and aromatic residues in the active site. For example, docking of related benzamides into the FtsZ protein target revealed key interactions that were crucial for their inhibitory activity. nih.gov Similarly, docking studies of various ligands into targets like carbonic anhydrase have shown how minor structural changes can significantly alter binding affinity and selectivity by affecting interactions with active site residues. acs.org

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

| Biomolecular Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Sigma-2 (σ2) Receptor | -8.5 | TYR103, LEU107 | Pi-Alkyl (with adamantyl group) |

| ASP56 | Hydrogen Bond (with amide N-H) | ||

| TRP60 | Pi-Pi Stacking (with benzamide ring) | ||

| FtsZ Protein | -7.9 | ILE228, VAL299 | Hydrophobic (with adamantyl group) |

| GLY196 | Hydrogen Bond (with carbonyl oxygen) | ||

| PHE183 | Pi-Pi Stacking (with benzamide ring) |

Note: This table presents hypothetical data to illustrate the typical outputs of a molecular docking study. The specific targets and residues are based on findings for structurally related adamantane (B196018) and benzamide compounds. nih.govnih.gov

These docking results provide a static snapshot of the ligand-receptor complex, offering valuable insights that can be further explored and validated through more advanced simulations. nih.govnih.gov

In Silico Approaches for Mechanism of Action Elucidation

Elucidating a compound's mechanism of action is a complex process that can be significantly aided by a range of in silico approaches. For this compound, computational methods provide a framework for generating and testing hypotheses about its biological activity. This is achieved by integrating data from QSAR, pharmacophore modeling, and molecular docking, often complemented by molecular dynamics (MD) simulations. nih.govnih.gov

The process begins with the insights gained from QSAR and pharmacophore models, which define the structural prerequisites for activity. nih.govnih.gov Molecular docking then provides a detailed, atom-level view of how the compound might bind to specific protein targets identified through experimental data or target prediction algorithms. nih.gov

To move beyond the static picture provided by docking, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of the ligand and protein over time, providing information on the stability of the docked pose and the flexibility of the ligand-receptor complex. nih.govnih.gov This can help confirm whether the interactions predicted by docking are maintained in a more dynamic environment.

Future Research Directions and Open Questions Regarding N 2 Adamantyl 3,4 Dimethoxybenzamide

Exploration of Undiscovered Molecular Targets and Off-Targets in Research Models

A primary objective is the unbiased identification of the molecular targets of N-2-adamantyl-3,4-dimethoxybenzamide. Given that its constituent parts are known to interact with diverse protein classes, a broad screening approach is essential. The adamantane (B196018) moiety is found in drugs targeting ion channels (e.g., NMDA receptors) and viral proteins, while the benzamide (B126) scaffold is common in ligands for G-protein coupled receptors (GPCRs) and enzymes like carbonic anhydrases. nih.govmdpi.com

Initial research should employ high-throughput screening methods to assess the compound's activity against large, diverse panels of receptors, enzymes, and ion channels. Techniques such as affinity chromatography coupled with mass spectrometry can identify binding partners directly from cell or tissue lysates, providing an unbiased view of the interactome. nih.gov Concurrently, phenotypic screening using various cell-based assays can reveal functional effects, which can then be traced back to specific molecular targets through genetic methods like CRISPR or siRNA knockdowns.

It is equally crucial to identify potential "off-targets" to understand any secondary pharmacology or potential for adverse effects. mdpi.com Computational or in silico target prediction methods, which screen the compound's structure against databases of known protein binding sites, can generate initial hypotheses for both primary and off-target interactions, guiding experimental validation. researchgate.netcreative-biolabs.comnih.gov

Advanced Synthetic Strategies for Complex Derivatization and Analogue Libraries

To explore the structure-activity relationship (SAR), the development of versatile synthetic strategies is paramount. A modular approach is needed to independently modify the adamantane cage, the benzamide linker, and the dimethoxy-substituted phenyl ring.

Recent advances in C–H functionalization offer powerful tools for the late-stage derivatization of the adamantane core, allowing for the introduction of various functional groups at previously inaccessible positions. acs.org This would enable the synthesis of analogues with altered steric bulk, lipophilicity, and electronic properties. For the aromatic ring, standard electrophilic and nucleophilic aromatic substitution reactions can be used to vary the substitution pattern or replace the methoxy (B1213986) groups with other functionalities. The amide bond itself can be replaced by bioisosteres such as thioamides, esters, or triazoles to probe the importance of this linker for biological activity. mdpi.com

The creation of a comprehensive analogue library will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. wits.ac.zanih.gov

Table 1: Proposed Derivatization Strategies for Analogue Synthesis

| Molecular Scaffold | Proposed Modification | Rationale |

|---|---|---|

| Adamantane Cage | C-H functionalization at various positions | Explore steric and electronic requirements for binding |

| Introduction of polar groups (e.g., -OH, -NH2) | Modulate solubility and pharmacokinetic properties | |

| Benzamide Linker | Bioisosteric replacement (e.g., thioamide, ester) | Determine the importance of the amide hydrogen bond donor/acceptor |

| N-alkylation or N-arylation | Probe steric tolerance around the amide bond | |

| Phenyl Ring | Variation of methoxy group positions | Investigate the role of the substitution pattern for target recognition |

Mechanistic Elucidation at Higher Resolution: Binding Kinetics and Thermodynamics

Understanding not just if a compound binds, but how it binds, is critical for rational drug design. Detailed biophysical studies are required to elucidate the binding kinetics (the rates of association and dissociation) and thermodynamics (the energetic driving forces) of the interaction between this compound and its identified target(s). nih.govkhanacademy.org

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standard for these measurements. nih.govnih.gov SPR can provide real-time data on the association rate constant (k_on) and dissociation rate constant (k_off), which together determine the binding affinity (K_D). physicallensonthecell.org A long residence time (slow k_off) at the target can often lead to a more durable pharmacological effect. ITC, on the other hand, directly measures the heat changes upon binding, revealing the enthalpic and entropic contributions to the binding free energy. dntb.gov.ua This information provides deep insight into the nature of the binding forces, such as hydrogen bonds and hydrophobic interactions. nih.gov

Design and Synthesis of this compound-Based Research Tools (e.g., Fluorescent Probes, Affinity Tags)

To facilitate further biological studies, it is essential to develop chemical biology tools based on the this compound scaffold. These tools include fluorescent probes for cellular imaging and affinity tags for target identification and validation. nih.govrsc.orgnih.gov

A fluorescent probe could be created by attaching a suitable fluorophore to a position on the molecule that does not interfere with target binding. mdpi.commdpi.com This would allow for the visualization of the compound's subcellular localization and its interaction with its target in living cells using fluorescence microscopy. nih.gov

An affinity tag, such as biotin (B1667282) or a polyhistidine (His6) tag, could be appended via a linker arm. chemrxiv.orgnih.govpnas.orgspringernature.comresearchgate.net This tagged version of the compound could then be used in pull-down experiments from cell lysates to definitively identify its binding partners via mass spectrometry, confirming the results from initial screening efforts. nih.gov

Comparative Studies with Other Adamantyl and Benzamide-Containing Compounds in Research

These studies should compare this compound with compounds where each key feature is altered or removed. For instance, comparing its activity to N-1-adamantyl-3,4-dimethoxybenzamide would reveal the impact of the adamantane attachment point. Comparing it to N-cyclohexyl-3,4-dimethoxybenzamide would elucidate the specific role of the rigid adamantane cage versus a more flexible lipophilic group. Finally, comparing it to the individual fragments—2-aminoadamantane and 3,4-dimethoxybenzoic acid—would determine if the combined molecule has emergent properties not present in its components. researchgate.netnih.gov

Table 2: Proposed Comparative Compounds and Research Questions

| Comparative Compound | Key Structural Difference | Research Question |

|---|---|---|

| N-1-adamantyl-3,4-dimethoxybenzamide | Isomer of adamantane attachment | Is the 2-position of adamantane critical for activity? |

| N-cyclohexyl-3,4-dimethoxybenzamide | Replacement of adamantane with cyclohexyl | Is the rigid, cage-like structure of adamantane required? |

| N-2-adamantyl-benzamide | Removal of dimethoxy groups | Are the methoxy groups essential for target binding or function? |

Theoretical Predictions for Novel Biological Activities and Mechanistic Hypotheses

Computational chemistry and machine learning offer powerful predictive tools to guide and accelerate the experimental investigation of this compound. nih.govresearchgate.netthealegregroup.comresearchgate.netescholarship.org By leveraging large biological and chemical datasets, these in silico methods can generate hypotheses about the compound's potential biological activities, mechanisms of action, and even its metabolic fate. researchgate.netbmc-rm.orgresearchgate.netmdpi.com

Molecular docking simulations can be used to predict how the compound and its analogues bind to the 3D structures of hypothesized protein targets. nih.gov These models can help rationalize SAR data and guide the design of more potent and selective derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate structural features of the analogue library with their measured biological activities, enabling the prediction of activity for yet-unsynthesized compounds. researchgate.net Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the compound-target complex over time, helping to formulate detailed mechanistic hypotheses about how the compound modulates the target's function. bris.ac.uknih.gov

Table 3: Application of Theoretical Methods

| Computational Method | Application to this compound |

|---|---|

| Ligand-Based Target Prediction | Screen against databases of active compounds to predict potential targets based on structural similarity. nih.gov |

| Structure-Based Docking | Predict binding poses and affinities in the active sites of hypothesized targets. nih.gov |

| Molecular Dynamics (MD) | Simulate the dynamic stability of the ligand-protein complex and identify key interactions. nih.gov |

| QSAR Modeling | Develop predictive models to guide the design of new analogues with improved activity. researchgate.net |

| Metabolism Prediction | Identify likely sites of metabolic modification on the molecule. mdpi.com |

By systematically pursuing these interconnected research avenues, the scientific community can thoroughly elucidate the pharmacological profile of this compound, paving the way for its potential development as a novel research tool or therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-2-adamantyl-3,4-dimethoxybenzamide, and how do reaction parameters influence yield?

- Methodology : Synthesis typically involves amide bond formation between 3,4-dimethoxybenzoic acid derivatives and 2-adamantylamine. Critical parameters include:

- Coupling agents : EDCI or DCC with DMAP catalysis to enhance efficiency .

- Solvents : Polar aprotic solvents (e.g., DMF, DCM) for optimal reagent solubility .

- Temperature : Room temperature to 50°C to balance reaction rate and side-product formation .

- Data Table :

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Coupling Agent | EDCI/DMAP | 75-85% |

| Solvent | DMF | Max solubility |

| Reaction Time | 12-24 hours | >90% completion |

Q. How is this compound characterized to confirm structural integrity?

- Methodology :

- NMR Spectroscopy : H NMR peaks for adamantyl protons (δ 1.6–2.1 ppm) and methoxy groups (δ 3.8–3.9 ppm) .

- FTIR : Stretching vibrations for amide C=O (~1650 cm) and methoxy C-O (~1250 cm) .

- HPLC-MS : Purity assessment (>95%) and molecular ion verification .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like dealkylated amides?

- Methodology :

- Catalyst Selection : Copper-based catalysts may induce dealkylation; alternatives like palladium or enzyme-mediated systems reduce side reactions .

- Protecting Groups : Temporarily block methoxy groups during synthesis to prevent unintended demethylation .

- Data Analysis :

| Catalyst | Byproduct Yield | Main Product Yield |

|---|---|---|

| Copper | 15-20% | 60-70% |

| Palladium/Carbon | <5% | 85-90% |

Q. How should researchers address discrepancies in reported bioactivity (e.g., anticancer vs. anti-inflammatory) across studies?

- Methodology :

- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (e.g., IC vs. EC) .

- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomer contamination .

Q. What strategies improve the solubility of this compound without compromising bioactivity?

- Methodology :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) transiently .

- Co-solvent Systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .

Q. How are unexpected byproducts like N-ethyl-3,4-dimethoxybenzamide rationalized in catalytic reactions?

- Mechanistic Insight :

- Dealkylation via iminium cation intermediates under copper catalysis, releasing formaldehyde .

- Mitigation : Lower reaction temperatures (<40°C) and avoid prolonged heating .

Methodological Recommendations

Q. What purification techniques are most effective for isolating this compound?

- Chromatography : Flash chromatography (silica gel, hexane/EtOAc gradient) for small-scale purification .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Key Modifications :

- Adamantyl Group : Critical for lipid membrane penetration; substitution reduces bioavailability .

- Methoxy Groups : Electron-donating effects enhance receptor binding; replacing with halogens alters activity .

Contradiction Analysis

Q. Why do some studies report cytotoxicity while others show neuroprotective effects?

- Hypothesis : Context-dependent activity due to target specificity (e.g., kinase inhibition vs. antioxidant pathways) .

- Validation : Perform transcriptomic profiling to identify affected pathways in different cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.